molecular formula C7H11N3 B1489152 2-(Pyrazin-2-yl)propan-1-amine CAS No. 1344261-52-4

2-(Pyrazin-2-yl)propan-1-amine

Cat. No.: B1489152
CAS No.: 1344261-52-4
M. Wt: 137.18 g/mol
InChI Key: SZCGQOBISAGMQL-UHFFFAOYSA-N
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Description

Synthetic Routes and Reaction Conditions:

  • Buchwald-Hartwig Amination: This method involves the reaction of 2-chloropyrazine with propylamine in the presence of a palladium catalyst and a suitable base. The reaction typically proceeds under an inert atmosphere to prevent oxidation.

  • Reductive Amination: Another approach is the reductive amination of pyrazine-2-carboxaldehyde with propylamine, followed by reduction using a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: The industrial production of 2-(Pyrazin-2-yl)propan-1-amine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to form pyrazine-2-carboxylic acid.

  • Reduction: Reduction reactions can convert the pyrazine ring to a piperazine derivative.

  • Substitution: Electrophilic substitution reactions can occur at the pyrazine ring, leading to various substituted pyrazines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Electrophilic substitution typically requires strong acids like sulfuric acid (H2SO4) and Lewis acids like aluminum chloride (AlCl3).

Major Products Formed:

  • Oxidation: Pyrazine-2-carboxylic acid

  • Reduction: Piperazine derivatives

  • Substitution: Various substituted pyrazines

Scientific Research Applications

2-(Pyrazin-2-yl)propan-1-amine has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of neurological disorders.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(Pyrazin-2-yl)propan-1-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

  • 2-(Pyrazin-2-yl)ethanol

  • 2-(Pyrazin-2-yl)acetic acid

  • 2-(Pyridin-2-yl)pyrimidine derivatives

Properties

IUPAC Name

2-pyrazin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-6(4-8)7-5-9-2-3-10-7/h2-3,5-6H,4,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCGQOBISAGMQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Pyrazin-2-yl)propan-1-amine
Reactant of Route 2
2-(Pyrazin-2-yl)propan-1-amine
Reactant of Route 3
2-(Pyrazin-2-yl)propan-1-amine
Reactant of Route 4
2-(Pyrazin-2-yl)propan-1-amine
Reactant of Route 5
2-(Pyrazin-2-yl)propan-1-amine
Reactant of Route 6
2-(Pyrazin-2-yl)propan-1-amine

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